molecular formula C20H23NO3 B5334244 [(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone

[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone

Cat. No.: B5334244
M. Wt: 325.4 g/mol
InChI Key: YFGJDELWGFIGRZ-MJGOQNOKSA-N
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Description

[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone is a complex organic compound that features a piperidine ring substituted with hydroxy and hydroxymethyl groups, and a methanone group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of Hydroxy and Hydroxymethyl Groups: The hydroxy and hydroxymethyl groups can be introduced via selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Attachment of the Biphenyl Methanone Group: The final step involves the coupling of the piperidine derivative with a biphenyl methanone precursor using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The methanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds under acidic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts for Coupling Reactions: Palladium catalysts, such as palladium on carbon (Pd/C)

Major Products Formed

    Oxidation Products: Carbonyl derivatives

    Reduction Products: Alcohol derivatives

    Substitution Products: Halogenated or nitro-substituted aromatic compounds

Scientific Research Applications

[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and hydroxymethyl groups may form hydrogen bonds with active sites, while the biphenyl methanone structure can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone can be compared with other piperidine derivatives and biphenyl compounds:

    Piperidine Derivatives: Compounds like piperidine, 4-hydroxypiperidine, and 4-hydroxymethylpiperidine share the piperidine ring structure but differ in the substitution pattern and functional groups.

    Biphenyl Compounds: Compounds such as biphenyl, 2-methylbiphenyl, and biphenylmethanone share the biphenyl structure but differ in the position and nature of substituents.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-[3-(2-methylphenyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14-5-2-3-8-18(14)15-6-4-7-16(11-15)20(24)21-10-9-17(13-22)19(23)12-21/h2-8,11,17,19,22-23H,9-10,12-13H2,1H3/t17-,19+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGJDELWGFIGRZ-MJGOQNOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)N3CCC(C(C3)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)N3CC[C@@H]([C@H](C3)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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